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PROTAC EGFR degrader 3 -

PROTAC EGFR degrader 3

Catalog Number: EVT-10963847
CAS Number:
Molecular Formula: C60H77N13O5S
Molecular Weight: 1092.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC EGFR degrader 3 is a novel compound designed to selectively degrade the epidermal growth factor receptor, particularly targeting mutant forms associated with various cancers, including non-small cell lung cancer. This compound belongs to a class of heterobifunctional molecules known as proteolysis-targeting chimeras, or PROTACs, which utilize the ubiquitin-proteasome system to induce targeted protein degradation. The mechanism involves recruiting an E3 ubiquitin ligase to facilitate the ubiquitination and subsequent degradation of the protein of interest.

Source and Classification

PROTAC EGFR degrader 3 is classified under targeted protein degraders and is a part of ongoing research aimed at developing effective therapies for cancers driven by aberrant epidermal growth factor receptor signaling. It has been synthesized and evaluated in various studies focused on its efficacy against specific EGFR mutations, particularly those that confer resistance to traditional inhibitors like gefitinib and erlotinib .

Synthesis Analysis

Methods

The synthesis of PROTAC EGFR degrader 3 involves several key steps:

  1. Linker Design: The choice of linker is critical for the efficacy of PROTACs. In this case, a flexible linker connects the ligand that binds to the epidermal growth factor receptor with the ligand that recruits the E3 ligase, von Hippel-Lindau .
  2. Chemical Reactions: The synthesis includes various chemical reactions such as coupling reactions to attach the ligands to the linker and purification steps to isolate the final compound.
  3. Characterization: Following synthesis, characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Technical Details

The synthetic route typically involves:

  • Formation of intermediates: Initial compounds are synthesized before being linked through a suitable chemical reaction.
  • Optimization: Adjustments in reaction conditions (temperature, solvents) are made to enhance yield and purity.
  • Final Assembly: The final PROTAC is assembled through a series of coupling reactions that link the E3 ligase recruiter and the target protein ligand.
Molecular Structure Analysis

The molecular structure of PROTAC EGFR degrader 3 consists of:

  • Ligand for Epidermal Growth Factor Receptor: This component is crucial for specificity towards mutant forms of the receptor.
  • E3 Ligase Recruiter: Typically, this is a ligand for von Hippel-Lindau, which facilitates the recruitment necessary for ubiquitination.
  • Linker: A flexible linker that maintains spatial orientation between the two ligands, crucial for effective ternary complex formation.

Data

The molecular formula and specific structural data are often detailed in chemical databases or publications from synthesis studies. For example, structural elucidation may reveal bond angles, lengths, and stereochemistry critical for biological activity .

Chemical Reactions Analysis

Reactions

The degradation mechanism involves several chemical reactions:

  1. Ubiquitination: Upon binding of PROTAC to both the epidermal growth factor receptor and E3 ligase, ubiquitin molecules are conjugated to lysine residues on the receptor.
  2. Proteasomal Degradation: The polyubiquitinated receptor is recognized by the proteasome, leading to its degradation.

Technical Details

The specific conditions under which these reactions occur—such as pH, temperature, and concentration—are optimized to ensure maximal degradation efficiency. Studies indicate that PROTAC EGFR degrader 3 can achieve significant degradation levels at low nanomolar concentrations .

Mechanism of Action

PROTAC EGFR degrader 3 operates through a catalytic mechanism:

  • Formation of Ternary Complex: The compound binds simultaneously to both the epidermal growth factor receptor and E3 ligase.
  • Induction of Ubiquitination: This proximity facilitates ubiquitin conjugation to the target protein.
  • Degradation via Proteasome: Following ubiquitination, the receptor is directed to the proteasome for degradation.

Data

Studies have shown that PROTAC EGFR degrader 3 effectively reduces levels of mutant epidermal growth factor receptor in cellular models, demonstrating its potential as a therapeutic agent against resistant cancer forms .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Typically soluble in organic solvents; solubility in aqueous solutions may vary based on formulation.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; studies assess stability over time in serum.

Chemical Properties

  • Molecular Weight: Specific molecular weights are determined during synthesis characterization.
  • Reactivity: Reactivity profiles are established based on functional groups present in the molecule.

Relevant data from pharmacokinetic studies indicate favorable absorption characteristics in vivo, which are essential for therapeutic applications .

Applications

PROTAC EGFR degrader 3 holds significant promise in scientific research and clinical applications:

  • Cancer Therapy: Specifically targeting mutant forms of epidermal growth factor receptor offers a novel approach for treating non-small cell lung cancer resistant to conventional therapies.
  • Research Tool: As a well-characterized chemical tool, it aids in understanding protein degradation pathways and mechanisms in cancer biology.
Introduction to EGFR-Targeted Protein Degradation

Rationale for Targeted Degradation in Epidermal Growth Factor Receptor-Driven Non-Small Cell Lung Cancer

Epidermal Growth Factor Receptor (EGFR) mutations drive approximately 10-35% of Non-Small Cell Lung Cancer (NSCLC) cases globally, with exon 19 deletions (Ex19Del) and L858R point mutations constituting over 80% of these alterations [5] [10]. These mutations constitutively activate EGFR’s tyrosine kinase domain, promoting uncontrolled cellular proliferation and survival through downstream signaling cascades involving Phosphatidylinositol 3-Kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways [5]. Despite initial therapeutic responses to tyrosine kinase inhibitors, disease progression remains inevitable due to acquired resistance mechanisms. Targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from occupancy-driven inhibition to event-driven elimination of oncogenic targets. This approach offers several theoretical advantages for EGFR-driven malignancies: (1) complete ablation of both enzymatic and scaffolding functions of mutant EGFR, (2) potential circumvention of catalytic site mutations that hinder inhibitor binding, and (3) sustained pathway suppression beyond drug clearance due to the irreversibility of protein degradation [3] [8]. The high prevalence of EGFR mutations in NSCLC and the clinical limitations of existing therapies establish a compelling rationale for developing EGFR degraders.

Limitations of Conventional Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors and Acquired Resistance Mechanisms

Three generations of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR TKIs) have been developed, each constrained by distinct resistance mechanisms:

  • First-generation inhibitors (gefitinib, erlotinib): Reversible adenosine triphosphate (ATP)-competitive agents effective against Ex19Del/L858R mutants. Resistance typically emerges within 9-14 months, with the EGFR T790M "gatekeeper" mutation (occurring in ~60% of cases) restoring ATP affinity and reducing drug binding [10].
  • Second-generation inhibitors (afatinib, dacomitinib): Irreversible covalent binders targeting T790M. Their clinical utility is limited by dose-limiting toxicities from wild-type EGFR inhibition and emergence of tertiary mutations [10].
  • Third-generation inhibitors (osimertinib): Selective against T790M and activating mutations. Resistance frequently involves C797S mutations (preventing covalent binding), MET amplification, or histological transformation [5] [10].

Table 1: Major Resistance Mechanisms to Osimertinib in Non-Small Cell Lung Cancer

Resistance CategorySpecific MechanismFrequencyImpact on TKI Therapy
EGFR-dependentC797S mutation15-40%Abrogates covalent binding of 3rd-gen TKIs
EGFR amplification5-10%Increases signaling output
EGFR-independentMET amplification5-20%Activates parallel survival pathways
Histologic transformation3-15%Lineage shift to SCLC or EMT

Notably, the C797S mutation presents a particular challenge—when occurring in trans with T790M, it necessitates simultaneous inhibition of two alleles, a pharmacologically difficult feat. PROTACs offer a potential solution by degrading the entire protein regardless of individual mutations [9] [10].

Emergence of Proteolysis Targeting Chimera Technology in Oncology

Proteolysis Targeting Chimera (PROTAC) technology utilizes heterobifunctional molecules to recruit target proteins to E3 ubiquitin ligases, inducing target ubiquitination and proteasomal degradation. The first EGFR-directed PROTAC (2018) employed a von Hippel-Lindau (VHL)-recruiting moiety linked to gefitinib, demonstrating proof-of-concept degradation of EGFR mutants [2] [7]. Subsequent designs incorporated diverse warheads (afatinib, osimertinib) and E3 ligase ligands (Cereblon (CRBN), Inhibitor of Apoptosis Proteins (IAP)), improving potency and mutant selectivity [2] [7] [9]. By 2025, over 30 PROTACs were in clinical trials, though none targeted EGFR. Key innovations enabling EGFR Degrader 3’s development include: (1) optimized linker chemistry balancing degradation efficiency and cell permeability, (2) warhead engineering for mutant selectivity, and (3) leveraging lysosomal pathways complementary to proteasomal degradation [1] [6] [8].

Properties

Product Name

PROTAC EGFR degrader 3

IUPAC Name

(2S,4R)-1-[(2S)-2-[8-[4-[4-[[8-anilino-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-2-yl]amino]phenyl]piperazin-1-yl]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Molecular Formula

C60H77N13O5S

Molecular Weight

1092.4 g/mol

InChI

InChI=1S/C60H77N13O5S/c1-7-52(76)71-30-16-19-47(37-71)73-55-49(66-59(73)65-44-17-12-11-13-18-44)36-61-58(68-55)64-45-25-27-46(28-26-45)70-33-31-69(32-34-70)29-15-10-8-9-14-20-51(75)67-54(60(4,5)6)57(78)72-38-48(74)35-50(72)56(77)63-40(2)42-21-23-43(24-22-42)53-41(3)62-39-79-53/h7,11-13,17-18,21-28,36,39-40,47-48,50,54,74H,1,8-10,14-16,19-20,29-35,37-38H2,2-6H3,(H,63,77)(H,65,66)(H,67,75)(H,61,64,68)/t40-,47-,48+,50-,54+/m0/s1

InChI Key

RYXQXEGTLNBKEC-DKQRTKIFSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)C9CCCN(C9)C(=O)C=C)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)[C@H]9CCCN(C9)C(=O)C=C)O

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